Structural and Physicochemical Differentiation from the Nicotinamide Analog
The target compound contains a furan-2-carboxamide moiety, whereas the closest cataloged analog, 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)nicotinamide, incorporates a pyridine-3-carboxamide ring. This substitution replaces the furan oxygen with a nitrogen, altering hydrogen-bonding capacity, electron distribution, and molecular geometry [1]. The calculated XLogP3 of the nicotinamide analog is 1.4, and its TPSA is 62.3 Ų [1]. Although experimentally determined values for the target compound's furan-2-carboxamide are not yet publicly reported, the replacement of a hydrogen-bond-accepting furan oxygen with a pyridine nitrogen is expected to increase TPSA and reduce lipophilicity, which can directly affect passive membrane permeability and oral bioavailability prediction .
| Evidence Dimension | Calculated physicochemical descriptors (XLogP3, TPSA) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)nicotinamide: XLogP3 = 1.4, TPSA = 62.3 Ų |
| Quantified Difference | Not calculable; qualitative difference in heteroatom composition (O vs. N) is expected to impact drug-likeness parameters |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Procurement decisions must account for physicochemical divergence when furan-carboxamide and pyridine-carboxamide analogs are considered interchangeable for SAR exploration.
- [1] PubChem. 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)nicotinamide. Compound Summary. CID 49749929. View Source
